(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol
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Overview
Description
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chiral compound with a unique structure that includes a cyclopentane ring, an aminomethyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Attachment of the Triazole Moiety: The triazole ring can be attached using a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce the cyclopentane ring to a cyclopentanol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Saturated triazole derivatives, cyclopentanol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its triazole moiety is particularly useful in bioconjugation reactions, allowing for the attachment of various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its chiral nature and functional groups make it a promising scaffold for the development of pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-2-(aminomethyl)-4-(1,2,4-triazol-3-yl)cyclopentan-1-ol: Lacks the methyl group on the triazole ring.
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,3-triazol-3-yl)cyclopentan-1-ol: Has a different triazole isomer.
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-5-yl)cyclopentan-1-ol: The triazole ring is substituted at a different position.
Uniqueness
The uniqueness of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol lies in its specific substitution pattern and chiral centers. The presence of the methyl group on the triazole ring and the specific stereochemistry of the cyclopentane ring contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H16N4O/c1-13-5-11-12-9(13)6-2-7(4-10)8(14)3-6/h5-8,14H,2-4,10H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
MBVNMWGUVVTESW-XLPZGREQSA-N |
Isomeric SMILES |
CN1C=NN=C1[C@H]2C[C@@H]([C@@H](C2)O)CN |
Canonical SMILES |
CN1C=NN=C1C2CC(C(C2)O)CN |
Origin of Product |
United States |
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